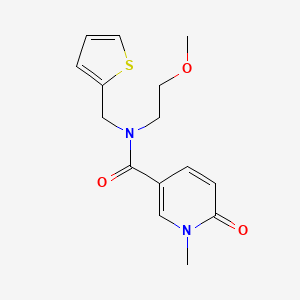![molecular formula C25H25NO4 B3811296 4-biphenylyl{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}methanone](/img/structure/B3811296.png)
4-biphenylyl{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}methanone
Overview
Description
4-biphenylyl{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BFM or BFMK and is synthesized through a multi-step process.
Mechanism of Action
BFMK exerts its pharmacological effects through the modulation of the endocannabinoid system. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, BFMK increases the levels of endocannabinoids, which in turn, leads to the activation of cannabinoid receptors. This activation results in the anti-inflammatory, analgesic, and anti-tumor effects of BFMK.
Biochemical and Physiological Effects:
BFMK has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits analgesic effects by reducing pain sensitivity. BFMK has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
BFMK has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. BFMK is also stable and can be easily synthesized in large quantities. However, BFMK has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. BFMK also has a short half-life, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of BFMK. One area of research is the development of novel analogs of BFMK with improved pharmacological properties. Another area of research is the investigation of the potential use of BFMK in the treatment of neurodegenerative diseases. Additionally, the role of the endocannabinoid system in the regulation of immune function is an area of research that has yet to be fully explored.
Scientific Research Applications
BFMK has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. BFMK has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[1-[5-(methoxymethyl)furan-2-carbonyl]piperidin-3-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-29-17-22-13-14-23(30-22)25(28)26-15-5-8-21(16-26)24(27)20-11-9-19(10-12-20)18-6-3-2-4-7-18/h2-4,6-7,9-14,21H,5,8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBRDUVYOBKWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3811229.png)

![4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3811245.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B3811258.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B3811261.png)
![2-(4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinyl)ethanol](/img/structure/B3811273.png)
![N-ethyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3811288.png)
![1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B3811294.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B3811304.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B3811312.png)
![N-(3-{[(3'S*,4'S*)-4'-hydroxy-1,3'-bipyrrolidin-1'-yl]carbonyl}phenyl)pentanamide](/img/structure/B3811316.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B3811321.png)
![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B3811324.png)
![1-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B3811331.png)